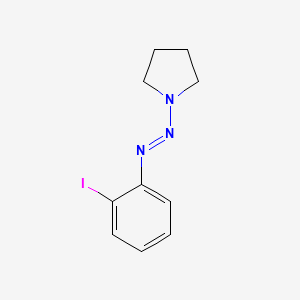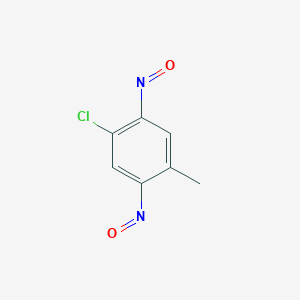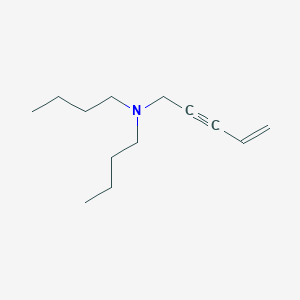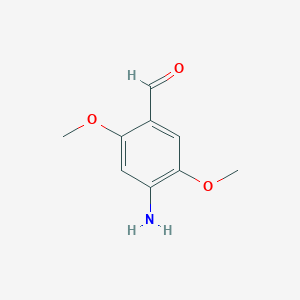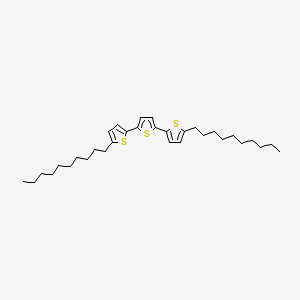![molecular formula C52H46ClN4O6P B14263690 2-[2-[[22-[2-(2-Hydroxyethoxy)ethoxy]-2,7,12,17-tetraphenyl-21,23,24,25-tetraza-22-phosphoniahexacyclo[9.9.3.13,6.113,16.08,23.018,21]pentacosa-1(20),2,4,6(25),7,9,11,13(24),14,16,18-undecaen-22-yl]oxy]ethoxy]ethanol;chloride CAS No. 159334-67-5](/img/structure/B14263690.png)
2-[2-[[22-[2-(2-Hydroxyethoxy)ethoxy]-2,7,12,17-tetraphenyl-21,23,24,25-tetraza-22-phosphoniahexacyclo[9.9.3.13,6.113,16.08,23.018,21]pentacosa-1(20),2,4,6(25),7,9,11,13(24),14,16,18-undecaen-22-yl]oxy]ethoxy]ethanol;chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-[[22-[2-(2-Hydroxyethoxy)ethoxy]-2,7,12,17-tetraphenyl-21,23,24,25-tetraza-22-phosphoniahexacyclo[99313,6113,1608,23018,21]pentacosa-1(20),2,4,6(25),7,9,11,13(24),14,16,18-undecaen-22-yl]oxy]ethoxy]ethanol;chloride is a complex organic compound with a highly intricate structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, starting with the preparation of the core structure, followed by the introduction of the various functional groups. Common synthetic routes may include:
Step 1: Formation of the core hexacyclic structure through cyclization reactions.
Step 2: Introduction of the tetraphenyl groups via Friedel-Crafts alkylation.
Step 3: Addition of the phosphonium group through a nucleophilic substitution reaction.
Step 4: Attachment of the hydroxyethoxyethoxy groups via etherification reactions.
Industrial Production Methods
Industrial production of such a complex compound would require precise control of reaction conditions, including temperature, pressure, and pH. Advanced techniques such as continuous flow synthesis and automated reaction monitoring may be employed to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyl groups can undergo oxidation to form carbonyl compounds.
Reduction: The phosphonium group can be reduced to a phosphine.
Substitution: The ether groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Alkyl halides or tosylates in the presence of a strong base.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of phosphines.
Substitution: Formation of new ether derivatives.
Aplicaciones Científicas De Investigación
This compound’s unique structure and functional groups make it valuable in various scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as an anticancer agent due to its phosphonium group, which can target mitochondria.
Industry: Used in the development of advanced materials, such as polymers and nanomaterials.
Mecanismo De Acción
The compound exerts its effects through interactions with specific molecular targets. The phosphonium group can target mitochondria, disrupting their function and leading to cell death. The hydroxyl and ether groups can form hydrogen bonds with biomolecules, enhancing the compound’s stability and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
Tetraphenylphosphonium chloride: Similar structure but lacks the hydroxyethoxyethoxy groups.
Hexacyclo[9.9.3.13,6.113,16.08,23.018,21]pentacosa derivatives: Similar core structure but different functional groups.
Uniqueness
This compound’s uniqueness lies in its combination of multiple functional groups, which confer a wide range of chemical reactivity and potential applications. The presence of the phosphonium group, in particular, distinguishes it from other similar compounds and enhances its potential for biological and industrial applications.
Propiedades
Número CAS |
159334-67-5 |
|---|---|
Fórmula molecular |
C52H46ClN4O6P |
Peso molecular |
889.4 g/mol |
Nombre IUPAC |
2-[2-[[22-[2-(2-hydroxyethoxy)ethoxy]-2,7,12,17-tetraphenyl-21,23,24,25-tetraza-22-phosphoniahexacyclo[9.9.3.13,6.113,16.08,23.018,21]pentacosa-1(20),2,4,6(25),7,9,11,13(24),14,16,18-undecaen-22-yl]oxy]ethoxy]ethanol;chloride |
InChI |
InChI=1S/C52H46N4O6P.ClH/c57-29-31-59-33-35-61-63(62-36-34-60-32-30-58)55-45-25-26-46(55)51(39-17-9-3-10-18-39)43-23-24-44(54-43)52(40-19-11-4-12-20-40)48-28-27-47(56(48)63)50(38-15-7-2-8-16-38)42-22-21-41(53-42)49(45)37-13-5-1-6-14-37;/h1-28,57-58H,29-36H2;1H/q+1;/p-1 |
Clave InChI |
ZYVRCAXRVADBSQ-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)C2=C3C=CC(=N3)C(=C4C=CC5=C(C6=NC(=C(C7=CC=C2N7[P+](N45)(OCCOCCO)OCCOCCO)C8=CC=CC=C8)C=C6)C9=CC=CC=C9)C1=CC=CC=C1.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


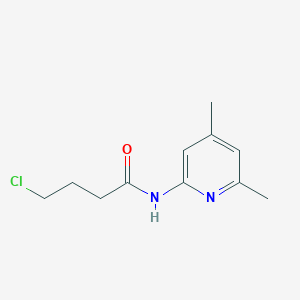
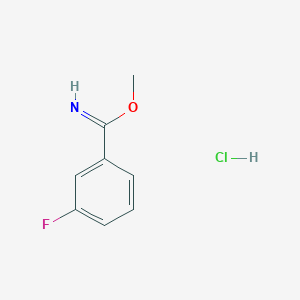
![2,2'-[(2-Oxocyclopentane-1,3-diyl)bis(methylene)]di(cyclohexan-1-one)](/img/structure/B14263624.png)
![4-[(Morpholin-4-yl)sulfanyl]aniline](/img/structure/B14263634.png)

![N-{[(4,5-Dimethoxy-2-nitrophenyl)methoxy]carbonyl}glycine](/img/structure/B14263639.png)


![4-Amino-6-methyl-2-(methylsulfanyl)-7H-pyrimido[4,5-b][1,4]oxazin-7-one](/img/structure/B14263658.png)
